molecular formula C₁₀H₁₅NO₂ B1144966 3-Hydroxyiminocamphor CAS No. 22472-58-8

3-Hydroxyiminocamphor

Cat. No. B1144966
CAS RN: 22472-58-8
M. Wt: 181.23
InChI Key:
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Description

3-Hydroxyiminocamphor is a chemical compound with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23. It is related to camphor, which is a waxy, colorless solid with a strong aroma, classified as a terpenoid and a cyclic ketone .

Scientific Research Applications

  • Toxicokinetics and Biotransformation : One study investigated the toxicokinetics and biotransformation of 4-MBC (3-(4-Methylbenzylidene)camphor), a compound used as a UV-filter in sunscreens and cosmetics. The study revealed extensive first-pass biotransformation in rat liver, resulting in low blood levels of the parent compound (Völkel et al., 2006).

  • Regiospecificity in Cytochrome P450 : Another study focused on the regiospecificity and coupling of cytochrome P450cam, a key enzyme in the metabolism of camphor and its analogs. Mutations in this enzyme significantly altered product specificity and hydroxylation efficiency, providing insights into enzymatic processing of camphor derivatives (Paulsen et al., 1993).

  • Cytochrome P450 Catalysis : Research into the catalytic mechanism of camphor hydroxylation by cytochrome P450 explored the mechanistic and energetic aspects of this process, which is crucial for understanding the biotransformation of camphor derivatives (Kamachi & Yoshizawa, 2003).

  • Stereospecific Hydroxylation : A study on Rhodococcus sp. NCIMB 9784 identified a cytochrome P450 hydroxylase (P450camr) that stereospecifically hydroxylates camphor in the 6-endo position, demonstrating the enzyme's specificity for camphor and related compounds (Grogan et al., 2002).

properties

IUPAC Name

3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNPDSREMSMKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 600 ml of dried diethyl ether was dissolved 130 g (0.854 mol) of commercially available D-camphor, and 20.4 g of metallic sodium was added thereto. The solution was kept at 0° C. with stirring, and 123 ml (0.916 mol) of isoamyl nitrite was added thereto to conduct a reaction for 14 hours. After completion of the reaction, 200 ml of water was added to the reaction mixture, and the aqueous layer was separated. To the aqueous layer was added 400 ml of 10% hydrochloric acid, and the solid thus formed was extracted with diethyl ether. The ether layer was dried and concentrated to obtain 51 g of 3-hydroxyiminocamphor.
Quantity
123 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

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